molecular formula C18H13NOS B14582249 Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- CAS No. 61100-22-9

Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]-

Cat. No.: B14582249
CAS No.: 61100-22-9
M. Wt: 291.4 g/mol
InChI Key: JVDGCMVDMSCDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- is a heterocyclic aromatic compound that features a benzoxazole core substituted with a 2-thienyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with 4-methylbenzaldehyde and 2-thiophenecarboxaldehyde under acidic conditions to form the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal catalysts and nanocatalysts are used to facilitate the cyclization reactions. The use of ionic liquid catalysts has also been explored to achieve higher yields and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzoxazole derivatives .

Scientific Research Applications

Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA topoisomerases, leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazole
  • 2-(4-methylphenyl)benzoxazole
  • 2-(2-thienyl)benzoxazole

Uniqueness

Benzoxazole, 2-[5-(4-methylphenyl)-2-thienyl]- is unique due to the presence of both 4-methylphenyl and 2-thienyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

CAS No.

61100-22-9

Molecular Formula

C18H13NOS

Molecular Weight

291.4 g/mol

IUPAC Name

2-[5-(4-methylphenyl)thiophen-2-yl]-1,3-benzoxazole

InChI

InChI=1S/C18H13NOS/c1-12-6-8-13(9-7-12)16-10-11-17(21-16)18-19-14-4-2-3-5-15(14)20-18/h2-11H,1H3

InChI Key

JVDGCMVDMSCDDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.